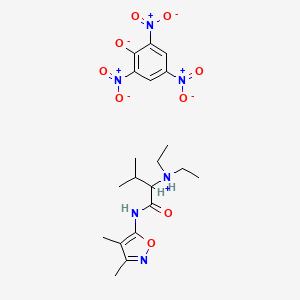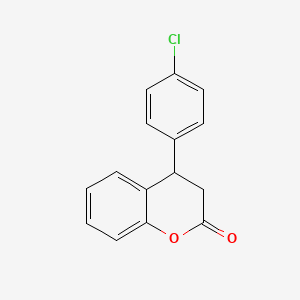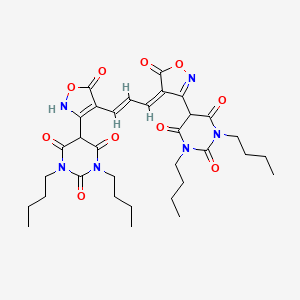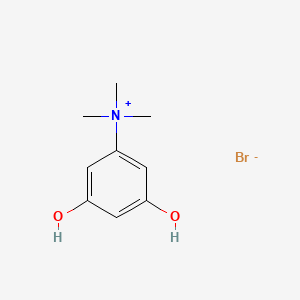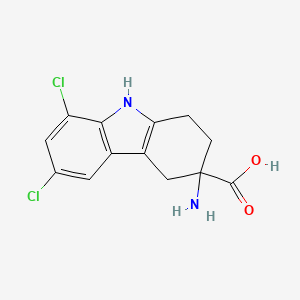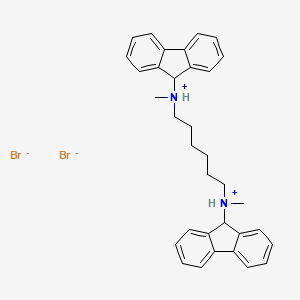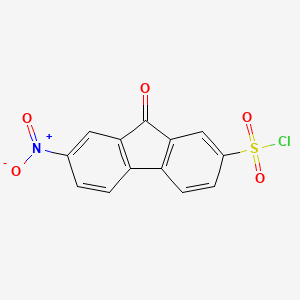
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H6ClNO5S It is known for its unique structural properties, which include a nitro group, a ketone group, and a sulfonyl chloride group attached to a fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride typically involves the nitration of 9-oxo-9H-fluorene followed by sulfonylation. The nitration process introduces the nitro group at the 7-position of the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 7-nitro-9-oxo-9H-fluorene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvent (ethanol, methanol), temperature (room temperature to elevated temperatures).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (room temperature to reflux).
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed from the oxidation of the ketone group.
Aplicaciones Científicas De Investigación
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions. The ketone group can be involved in oxidation-reduction reactions, influencing the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of a sulfonyl chloride group.
7-Nitro-9-oxo-9H-fluorene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
7-Nitro-9-oxo-9H-fluorene-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group on the fluorene backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Propiedades
Número CAS |
857789-25-4 |
|---|---|
Fórmula molecular |
C13H6ClNO5S |
Peso molecular |
323.71 g/mol |
Nombre IUPAC |
7-nitro-9-oxofluorene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H6ClNO5S/c14-21(19,20)8-2-4-10-9-3-1-7(15(17)18)5-11(9)13(16)12(10)6-8/h1-6H |
Clave InChI |
MMWBHLQWHXKAEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)


